molecular formula C19H18N2O2 B2655005 N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide CAS No. 1421491-32-8

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide

Cat. No.: B2655005
CAS No.: 1421491-32-8
M. Wt: 306.365
InChI Key: HBMGJBOHYOODDO-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide is a synthetic organic compound featuring a picolinamide moiety (pyridine-2-carboxamide) linked to a 3-hydroxypropyl chain substituted with a naphthalen-1-yl group.

Properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-18(11-13-21-19(23)17-10-3-4-12-20-17)16-9-5-7-14-6-1-2-8-15(14)16/h1-10,12,18,22H,11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMGJBOHYOODDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide typically involves the reaction of 3-hydroxy-3-(naphthalen-1-yl)propylamine with picolinic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide serves as a building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationHydroxyl group can be oxidized to form a ketonePCC, KMnO4
ReductionAmide group can be reduced to an amineLiAlH4, BH3
SubstitutionHydroxyl group can be substituted with other functional groupsSOCl2

Biology

This compound has been investigated for its potential as a biochemical probe to study cellular processes. It has shown promise in anti-inflammatory and anticancer research due to its ability to interact with specific proteins or enzymes.

Case Study: Biological Activity
A study demonstrated that derivatives of similar compounds exhibit significant anti-anxiety effects in animal models. The molecular docking analysis indicated high binding affinity with protein targets involved in anxiety pathogenesis . This suggests that this compound may also possess similar therapeutic properties.

Medicine

Research has explored the compound's therapeutic properties, particularly in the context of cancer treatment. Its mechanism of action is believed to involve interactions with molecular targets that alter enzyme activities and affect cellular signaling pathways.

Table 2: Therapeutic Applications of this compound

Application AreaPotential Benefits
Anti-inflammatoryModulation of inflammatory pathways
AnticancerInhibition of cancer cell proliferation
NeurologicalPotential anxiolytic and antidepressant effects

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its combination of a naphthalene ring, a hydroxypropyl linker, and a picolinamide group. Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Key Features Molecular Weight (g/mol) Melting Point/Physical State Notable Functional Groups
Target Compound 3-hydroxypropyl linker, naphthalen-1-yl, picolinamide 306.36* Not reported Hydroxyl, pyridine-2-carboxamide
N-(3-(4-(naphthalen-1-yl)piperazin-1-yl)propyl)picolinamide (4t) Piperazine ring, naphthalen-1-yl, propyl-picolinamide 375.2 [M+H]+ 201–203°C Piperazine, pyridine-2-carboxamide
N-(3-hydroxypropyl)-4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide (10c) Hydroxypropyl, ureido-phenoxy, picolinamide ~540.9* Not reported (oil) Ureido, phenoxy, hydroxyl
N-(piperidin-2-ylmethyl)picolinamide (30) Piperidine-methyl linker, picolinamide 219.3 Oil Piperidine, pyridine-2-carboxamide

*Calculated based on molecular formula.

Key Observations:
  • Hydroxypropyl vs. Piperazine/Piperidine Linkers: The target compound’s hydroxypropyl chain (vs. The hydroxyl group may enhance aqueous solubility compared to non-polar analogs.
  • Biological Relevance : Compounds like 10c (a Sorafenib analog) and 4t (tested for serotonin receptor binding) suggest that the target compound’s picolinamide core and naphthalene group may confer kinase or receptor-modulating activity.

Biological Activity

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene moiety attached to a hydroxyl group and a picolinamide structure. Its molecular formula is C16H18N2OC_{16}H_{18}N_{2}O with a molecular weight of approximately 270.34 g/mol. The presence of both aromatic and aliphatic components in its structure contributes to its chemical reactivity and potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors through hydrogen bonding and hydrophobic interactions, which can lead to alterations in various signaling pathways.

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it suitable for developing new antibiotics.
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell growth by affecting cellular signaling pathways involved in proliferation and apoptosis. Studies have shown that it can reduce the viability of specific cancer cell lines in vitro .
  • Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory potential, suggesting it might modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on hepatocellular carcinoma cells. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with IC50 values demonstrating effective cytotoxicity against these cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 2: Anti-inflammatory Activity

In an animal model, the administration of this compound significantly decreased levels of pro-inflammatory markers such as TNF-alpha and IL-6 after induced inflammation. These findings suggest that the compound could be developed as a therapeutic agent for inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)isobutyramideModerate anticancer activityDifferent side chain
N-(2-methylbenzamide)Antimicrobial propertiesPresence of methyl group
N-(4-methylthiophene-2-carboxamide)Anticancer and anti-inflammatoryThiophene ring structure

The comparative analysis shows that while similar compounds exhibit biological activities, this compound's unique structural features contribute to its distinct pharmacological profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide, and how can reaction conditions be optimized for higher yields?

  • Answer : Palladium-catalyzed cross-coupling reactions (e.g., arylations) are widely used for synthesizing naphthalene-picolinamide derivatives. For example, Pd(OAc)₂ with AgOAc as a base enables coupling of aryl iodides to naphthalene scaffolds at 140°C (24 h), achieving yields >90% in optimized cases . Key parameters include catalyst loading (2 mol%), stoichiometry of aryl halide (4 equiv), and solvent selection (tert-amyl alcohol for sp³ C–H activation). Column chromatography with hexane/ethyl acetate gradients (70:30 to 80:20) is effective for purification .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound, and how are data interpreted?

  • Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.1–8.8 ppm for naphthalene/pyridine) and hydroxy/amide protons (δ 9.6–10.3 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 375.2 for naphthalen-1-yl analogs) with <2 ppm error .
  • FT-IR : Identify carbonyl (ν ~1690 cm⁻¹) and C–N stretches (ν ~1520 cm⁻¹) .

Q. How can researchers assess the purity of synthesized batches, and what are common impurities?

  • Answer : Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and melting point consistency (e.g., 136–137°C for tert-butyl derivatives). Common impurities include unreacted starting materials (e.g., residual naphthalen-1-ylpicolinamide) or regioisomers from incomplete C–H functionalization .

Advanced Research Questions

Q. What strategies address low regioselectivity in palladium-catalyzed C–H functionalization of the naphthalene core?

  • Answer : The picolinamide group acts as a directing group, favoring C8 functionalization in naphthalene systems. Steric effects can be mitigated using bulky bases (e.g., CsOAc) or electron-deficient aryl iodides. For example, 4-trifluoromethylphenyl groups enhance selectivity (84% yield) compared to unsubstituted analogs . Computational modeling (DFT) may predict regiochemical outcomes by analyzing transition-state energies .

Q. How can contradictory NMR data for diastereomers or tautomers be resolved during structural analysis?

  • Answer : For hydroxypropyl substituents, variable-temperature NMR (e.g., 25–60°C in DMSO-d₆) can distinguish rotamers by observing signal coalescence. X-ray crystallography (using SHELXL ) is definitive for absolute configuration determination, as seen in tert-butyl derivatives .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, particularly in neurological or inflammatory pathways?

  • Answer :

  • Receptor Binding : Radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors in rat brain tissue ).
  • Enzyme Inhibition : Nitric oxide synthase (NOS) inhibition assays, measuring IC₅₀ values via Griess reagent (e.g., 4.6 µM for imidamide analogs ).
  • Cell-Based Assays : LPS-induced NO production in macrophages to assess anti-inflammatory potential .

Methodological Challenges

Q. Why do alkylation reactions of this compound often exhibit low yields, and how can this be mitigated?

  • Answer : Steric hindrance from the naphthalene and picolinamide groups limits nucleophilic attack. Using CuBr₂ as a co-catalyst and tert-amyl alcohol as a solvent improves sp³ C–H activation, increasing yields to 49% for octyl derivatives . Alternatively, microwave-assisted synthesis reduces reaction times and byproduct formation .

Q. How can researchers differentiate between isomeric products in multi-step syntheses?

  • Answer : LC-MS/MS with collision-induced dissociation (CID) fragments unique to each isomer. For example, C8- vs. C2-arylated isomers show distinct MS² patterns due to naphthalene ring stability differences .

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